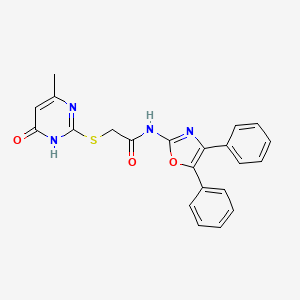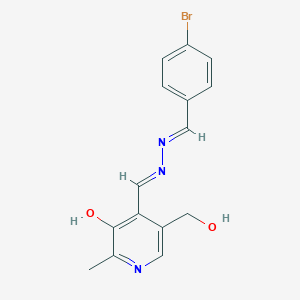![molecular formula C23H22N2O B6016397 2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6016397.png)
2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The benzo[h]quinazoline moiety in this compound is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzophenone with cyclohexanone in the presence of a suitable catalyst to form the spiro linkage. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid, with the addition of a dehydrating agent like phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to achieve high purity and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various quinazoline derivatives, each with distinct chemical and biological properties
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the signaling pathways and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one
- 2-hydrazinyl-7,10-dimethyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentane]-4(6H)-one
Uniqueness
2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is unique due to its specific spiro linkage and the presence of both phenyl and quinazoline moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
2-phenylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-22-19-20(24-21(25-22)16-9-3-1-4-10-16)18-12-6-5-11-17(18)15-23(19)13-7-2-8-14-23/h1,3-6,9-12H,2,7-8,13-15H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNWXFNDISMGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)NC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B6016331.png)
![Methyl 5-methyl-2-{[(1-phenylethyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B6016339.png)

![N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N'-(2-METHYL-5-NITROPHENYL)THIOUREA](/img/structure/B6016351.png)
![1,3-benzodioxol-5-yl{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6016360.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-(methoxymethyl)piperidine](/img/structure/B6016370.png)
![(5Z)-1-(3,5-dimethylphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6016378.png)

amine](/img/structure/B6016393.png)
![N-cyclopentyl-N'-(2,2-dimethyltetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6016404.png)
![4-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B6016408.png)
![1-[Benzyl(methyl)amino]-3-[4-[[2-(1-methylpiperidin-4-yl)ethylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6016410.png)
![1-(2-chlorobenzyl)-4-[(8-quinolinylmethyl)amino]-2-pyrrolidinone](/img/structure/B6016419.png)
![N-[2-(4-morpholinyl)ethyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6016424.png)
